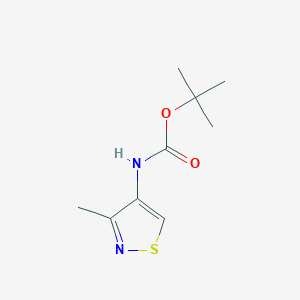
4-N-boc amino-3-methyl isothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-N-boc amino-3-methyl isothiazole is a heterocyclic compound that contains both nitrogen and sulfur atoms within its ring structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-boc amino-3-methyl isothiazole typically involves the reduction of a carboxylic group of an N-Boc-masked amino acid using sodium borohydride at 0°C to room temperature for 12 hours. This reaction yields the corresponding N-Boc amino alcohol. The obtained N-Boc amino alcohol is then oxidized using sulfur trioxide in the presence of dimethyl sulfoxide solvent from 0°C to room temperature .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, ensuring the availability of this compound for various research and development purposes.
Analyse Des Réactions Chimiques
Types of Reactions
4-N-boc amino-3-methyl isothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isothiazole ring.
Substitution: The compound can participate in substitution reactions, where different substituents can be introduced to the ring structure.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include sodium borohydride for reduction, sulfur trioxide for oxidation, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures ranging from 0°C to room temperature .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the isothiazole ring.
Applications De Recherche Scientifique
4-N-boc amino-3-methyl isothiazole has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and other biologically active molecules.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-N-boc amino-3-methyl isothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular structure of the derivatives formed from this compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-N-boc amino-3-methyl isothiazole include other isothiazole derivatives and heterocyclic compounds containing nitrogen and sulfur atoms. Examples include:
- 4-N-boc amino-3-methyl isoxazole
- 4-N-boc amino-3-methyl thiazole
- 4-N-boc amino-3-methyl pyrazole
Uniqueness
This compound is unique due to its specific ring structure and the presence of both nitrogen and sulfur atoms. This combination of elements provides the compound with distinct chemical and biological properties, making it a valuable building block for various applications in research and industry .
Propriétés
IUPAC Name |
tert-butyl N-(3-methyl-1,2-thiazol-4-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-6-7(5-14-11-6)10-8(12)13-9(2,3)4/h5H,1-4H3,(H,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQMUEBPBWDMKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC=C1NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(dimethylamino)pyrimidin-5-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2389384.png)
![N-(3-chlorophenyl)-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2389386.png)
![Methyl 2-[(acetyloxy)(4-fluoro-3-methoxyphenyl)methyl]acrylate](/img/structure/B2389387.png)
![2-(4-chlorophenoxy)-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-2-methylpropanamide](/img/structure/B2389388.png)
![ethyl {1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate](/img/structure/B2389389.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,5-dimethylbenzamide](/img/structure/B2389394.png)
![N-{[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenecarboxamide](/img/structure/B2389395.png)


![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-ethoxyphenoxy)acetamide](/img/structure/B2389398.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone](/img/structure/B2389399.png)
![(E)-4-(Dimethylamino)-N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-N-methylbut-2-enamide](/img/structure/B2389401.png)
